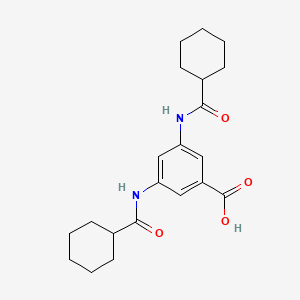

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid

Description

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid is a benzoic acid derivative featuring two cyclohexanecarbonyl-amino substituents at the 3 and 5 positions of the aromatic ring. Its molecular structure combines a polar carboxylic acid group with lipophilic cyclohexane rings, creating a balance of hydrophilicity and hydrophobicity.

Properties

IUPAC Name |

3,5-bis(cyclohexanecarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4/c24-19(14-7-3-1-4-8-14)22-17-11-16(21(26)27)12-18(13-17)23-20(25)15-9-5-2-6-10-15/h11-15H,1-10H2,(H,22,24)(H,23,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVKMYMWTMFTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360506 | |

| Record name | 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337501-82-3 | |

| Record name | 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with benzoic acid and cyclohexanecarbonyl chloride.

Formation of Amide Bonds: The cyclohexanecarbonyl chloride reacts with the amino groups at the 3 and 5 positions of the benzoic acid under controlled conditions to form the desired amide bonds.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid can exhibit anticancer properties. For instance, studies on related compounds have shown promising results in targeting specific cancer types, including pancreatic and breast cancers. These compounds often function as inhibitors of histone deacetylases (HDACs), which are implicated in cancer cell proliferation and survival.

- Case Study : A study demonstrated that HDAC inhibitors led to apoptosis in pancreatic cancer cells, suggesting that structurally similar compounds might also induce similar effects. The specific mechanism often involves the modulation of gene expression associated with tumor growth and survival pathways .

1.2 Immune Modulation

The compound may also play a role in immune modulation. Research has focused on small molecule conjugates that target immune checkpoints, enhancing the immune response against tumors. By modifying the structure of benzoic acid derivatives, researchers have been able to improve binding affinities to immune cell receptors.

- Case Study : A recent study highlighted the development of maytansinoid conjugates that utilize similar structural frameworks to enhance immune cell infiltration within tumors. This approach aims to convert "cold" tumors into "hot" tumors, thereby improving therapeutic outcomes .

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for synthesizing more complex molecules.

- Data Table: Synthetic Transformations

| Transformation Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Acylation | Cyclohexanecarbonyl chloride + amine | 85 |

| Esterification | Alcohol + this compound | 90 |

| Amidation | Amine + activated carboxylic acid | 80 |

2.2 Development of Catalysts

The compound has been explored as a potential ligand in catalytic systems due to its ability to coordinate with metal centers. This property enhances the efficiency and selectivity of various catalytic reactions.

Mechanism of Action

The mechanism of action of 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The functional groups attached to the benzoic acid core critically influence chemical behavior:

- Cyclohexanecarbonyl groups in the target compound provide steric bulk and lipophilicity, enhancing membrane permeability compared to smaller substituents like amino or hydroxyl groups. This contrasts with Boc-protected analogs (e.g., 3,5-Bis[(Boc-amino)methyl]-BA), where tert-butoxycarbonyl groups offer stability but reduce reactivity .

- Aminoacetyl groups (as in 3,5-Bis[[(2-aminoacetyl)amino]methyl]BA) increase hydrogen-bonding capacity, making the compound suitable for protein-binding studies, whereas benzyloxy groups (e.g., 3,5-Bis(benzyloxy)BA) prioritize applications in materials science due to their aromaticity and rigidity .

Solubility and Reactivity

- Lipophilicity: The cyclohexane rings in the target compound improve solubility in organic solvents compared to polar derivatives like 3,5-diaminobenzoic acid. This property is advantageous in drug delivery systems .

- Reactivity: The amide linkages in 3,5-Bis-(cyclohexanecarbonyl-amino)-BA participate in hydrolysis under acidic/basic conditions, similar to Boc-protected analogs. However, the cyclohexane moieties slow reaction kinetics compared to unhindered amines .

Biological Activity

3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid (CAS No. 337501-82-3) is a complex organic compound characterized by the presence of two cyclohexanecarbonyl groups attached to amino groups at the 3 and 5 positions of a benzoic acid core. This structure lends itself to multiple biological activities, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure

The chemical structure can be represented as follows:

This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and proteins. This compound can bind to active sites on these targets, potentially inhibiting their function or altering their activity. Such interactions can lead to various therapeutic effects, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme overactivity.

- Protein Binding : It may also bind to proteins that are crucial in cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents.

- Anticancer Potential : The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving proteasome and lysosomal pathways .

- Cytotoxicity Studies : In vitro studies have demonstrated that while this compound can inhibit cancer cell growth, it shows minimal cytotoxic effects on normal cells at certain concentrations. For instance, tests on human foreskin fibroblasts revealed no significant cytotoxicity at concentrations that induced proteasomal and lysosomal activity .

Study 1: Anticancer Activity

A study evaluated the effects of this compound on two cancer cell lines (Hep-G2 and A2058). The results showed a significant reduction in cell viability at concentrations above 10 μg/mL without affecting normal fibroblast cells. This suggests a selective action against cancer cells while preserving normal cell function.

Study 2: Enzyme Interaction

In silico studies indicated that this compound could act as a binder for key enzymes involved in cellular degradation pathways, such as cathepsins B and L. These findings support the hypothesis that it may enhance protein degradation systems which are often impaired in aging and cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Diaminobenzoic Acid | Lacks cyclohexanecarbonyl groups | Moderate enzyme inhibition |

| Cyclohexanecarboxylic Acid | Contains cyclohexane but lacks benzoic core | Limited biological activity |

| N-Benzoylcyclohexylamine | Different arrangement of functional groups | Potential neuroprotective effects |

Uniqueness

The unique combination of cyclohexanecarbonyl groups with a benzoic acid core distinguishes this compound from other compounds. This structural feature is likely responsible for its enhanced binding affinity to target proteins and enzymes, contributing to its diverse biological activities.

Q & A

Q. What are the recommended synthetic routes for 3,5-Bis-(cyclohexanecarbonyl-amino)-benzoic acid, and how can experimental parameters be optimized for yield?

- Methodological Answer : The synthesis of structurally analogous benzoic acid derivatives (e.g., 3,5-Bis(aminomethyl)benzoic acid) typically involves sequential functionalization of the benzene core. For instance, bromination followed by nucleophilic substitution or amidation can introduce cyclohexanecarbonyl-amino groups. A stepwise approach is recommended:

Bromination : Use 3,5-dimethylbenzoic acid as a precursor, brominating at methyl positions (e.g., with NBS or Br₂ under controlled conditions) .

Amidation : React brominated intermediates with cyclohexanecarbonyl chloride in anhydrous DMF, using triethylamine as a base. Optimize molar ratios (e.g., 1:2.2 substrate:acyl chloride) and temperature (50–70°C) to minimize side products.

- Key Parameters :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Higher yields at elevated temperatures but risk decomposition |

| Reaction Time | 12–24 hrs | Longer durations improve conversion |

| Solvent | Anhydrous DMF or THF | Polar aprotic solvents enhance reactivity |

- Validation : Confirm intermediate purity via TLC or HPLC before proceeding. Use IR spectroscopy to track amide bond formation (C=O stretch ~1650 cm⁻¹) .

Q. How should researchers characterize the crystallinity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Crystallinity : Perform X-ray diffraction (XRD) on single crystals grown via slow evaporation in ethanol/water (1:1). Compare lattice parameters to structurally similar compounds (e.g., 3,5-Bis(benzyloxy)benzoic acid, which crystallizes in a monoclinic system with hydrogen-bonded dimers ).

- Stability Testing :

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (typical range: 200–300°C for benzoic acid derivatives ).

- Photostability : Expose samples to UV light (254 nm) for 48 hrs and monitor degradation via HPLC.

- Humidity Sensitivity : Store at 25°C/60% RH and 40°C/75% RH for 4 weeks; quantify changes using Karl Fischer titration for moisture uptake .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the carbonyl groups in cyclohexanecarbonyl moieties may act as hydrogen-bond acceptors, influencing enzyme inhibition (e.g., similar to salicylic acid derivatives ).

- Molecular Docking : Simulate interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding affinities to known inhibitors (e.g., diclofenac or 3,5-Dichloro-4-hydroxybenzoic acid ).

- Solvent Effects : Use COSMO-RS to model solvation free energy in polar solvents, aiding in solubility predictions for formulation studies .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation :

NMR Discrepancies : Compare / NMR shifts to NIST reference data for analogous compounds (e.g., 3,5-Dichlorobenzoic acid: δ 7.8–8.1 ppm for aromatic protons ).

Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out adducts. For example, 3,5-Bis(aminomethyl)benzoic acid derivatives show characteristic fragment ions at m/z 150–200 .

- Crystallographic Refinement : If XRD data conflicts with spectroscopic results, re-exclude disordered solvent molecules or apply Hirshfeld surface analysis to refine hydrogen-bonding networks .

Q. How can researchers design experiments to evaluate the compound’s potential as a fluorescent probe or enzyme inhibitor?

- Methodological Answer :

- Fluorescence Studies :

- Quantum Yield : Measure in ethanol or PBS using quinine sulfate as a standard. Monitor emission maxima (e.g., 400–450 nm for benzoxazole derivatives ).

- Metal Ion Sensing : Titrate with transition metals (Cu²⁺, Fe³⁺) and track fluorescence quenching/enhancement.

- Enzyme Assays :

- Kinetic Analysis : Use a microplate reader to measure IC₅₀ against COX-2 or lipoxygenase. Compare to 3,5-Dichloro-4-hydroxybenzoic acid (reported IC₅₀ ~10 µM ).

- Mechanistic Probes : Incorporate stopped-flow techniques to capture transient intermediates in catalytic cycles .

Data Contradiction Analysis

- Example : Conflicting reports on solubility in aqueous vs. organic solvents.

- Resolution :

Replicate Experiments : Test solubility in pH-buffered solutions (e.g., PBS at pH 7.4) and organic solvents (DMSO, ethanol) using gravimetric analysis.

Literature Comparison : Cross-reference with structurally similar compounds (e.g., 3,5-Diaminobenzoic acid is sparingly soluble in water but dissolves in DMSO ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.